molecular formula C15H19NO3 B7462705 N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide

N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide

Cat. No. B7462705
M. Wt: 261.32 g/mol
InChI Key: KTTCEBHODVETPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as TBOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBOA is a selective inhibitor of glutamate transporters, which are important for regulating the levels of glutamate in the brain. In

Scientific Research Applications

N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been widely used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its levels are tightly regulated by glutamate transporters. This compound has been shown to selectively inhibit the activity of glutamate transporters, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can be used to study the effects of glutamate on neuronal function and behavior.

Mechanism of Action

N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide acts as a competitive inhibitor of glutamate transporters, binding to the transporters and preventing the uptake of glutamate into cells. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and modulate neuronal function. This compound has been shown to be selective for glutamate transporters, making it a useful tool for studying the role of these transporters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase extracellular glutamate levels, leading to the activation of glutamate receptors and modulation of neuronal function. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its effects on behavior. Additionally, this compound has been shown to have anti-convulsant effects, making it a potential therapeutic agent for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for use in lab experiments. It is a selective inhibitor of glutamate transporters, making it a useful tool for studying the role of these transporters in the brain. This compound has also been shown to have high potency and specificity, allowing for precise control of extracellular glutamate levels. However, this compound also has some limitations. It has been shown to have off-target effects on other transporters, such as the GABA transporter, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of more selective inhibitors of glutamate transporters, which may allow for more precise control of extracellular glutamate levels. Additionally, further research is needed to fully understand the effects of this compound on neuronal function and behavior. Finally, this compound may have potential therapeutic applications for the treatment of epilepsy and other neurological disorders, and further research is needed to explore these possibilities.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective inhibitor of glutamate transporters, which are important for regulating the levels of glutamate in the brain. This compound has been shown to have a number of biochemical and physiological effects in the brain, and has been used to study the role of glutamate transporters in neuronal function and behavior. While this compound has some limitations, it remains a useful tool for scientific research, and has potential therapeutic applications for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide involves several steps, including the reaction of tert-butylphenylacetic acid with oxalyl chloride to form the corresponding acyl chloride. This acyl chloride is then reacted with 2,3-dihydro-1,4-dioxine to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a useful tool for scientific research.

properties

IUPAC Name

N-(2-tert-butylphenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)11-6-4-5-7-12(11)16-14(17)13-10-18-8-9-19-13/h4-7,10H,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTCEBHODVETPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56316289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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